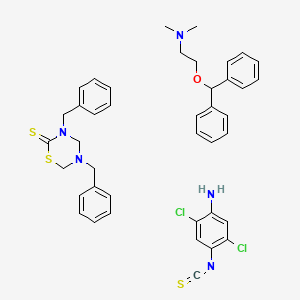
Dampa D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dampa D, also known as 2,4-diamino-N10-methylpteroic acid, is a metabolite of methotrexate, a widely used antifolate drug. Methotrexate is primarily used in the treatment of various cancers and autoimmune diseases. This compound is formed through the hydrolysis of methotrexate and plays a role in its pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dampa D is synthesized through the hydrolysis of methotrexate. The reaction involves the cleavage of the carboxyl-terminal glutamate residue from methotrexate, resulting in the formation of this compound and glutamate. This reaction can be catalyzed by the enzyme carboxypeptidase G2 (glucarpidase), which is used clinically to reduce methotrexate toxicity in patients with impaired renal function .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of methotrexate followed by enzymatic hydrolysis using carboxypeptidase G2. The process requires careful control of reaction conditions, including pH and temperature, to ensure efficient conversion of methotrexate to this compound .
Chemical Reactions Analysis
Types of Reactions
Dampa D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the amino groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized metabolites, while substitution reactions can introduce different functional groups .
Scientific Research Applications
Dampa D has several scientific research applications, including:
Chemistry: Used as a model compound to study the hydrolysis of methotrexate and related antifolates.
Biology: Investigated for its role in the metabolism and pharmacokinetics of methotrexate.
Medicine: Studied for its potential therapeutic effects and as a biomarker for methotrexate toxicity.
Mechanism of Action
Dampa D exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway. This inhibition disrupts the synthesis of nucleotides, leading to the suppression of DNA and RNA synthesis. The molecular targets of this compound include DHFR and other enzymes in the folate pathway .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: The parent compound of Dampa D, used as an antifolate drug.
7-Hydroxymethotrexate: Another metabolite of methotrexate with similar properties.
Aminopterin: An older antifolate drug with a similar mechanism of action.
Uniqueness of this compound
This compound is unique due to its specific role as a methotrexate metabolite and its distinct chemical structure. Unlike methotrexate, this compound has a reduced inhibitory effect on DHFR, making it less toxic. This property makes this compound a valuable compound for studying methotrexate metabolism and toxicity .
Properties
CAS No. |
101052-67-9 |
|---|---|
Molecular Formula |
C41H43Cl2N5OS3 |
Molecular Weight |
788.9 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;3,5-dibenzyl-1,3,5-thiadiazinane-2-thione;2,5-dichloro-4-isothiocyanatoaniline |
InChI |
InChI=1S/C17H18N2S2.C17H21NO.C7H4Cl2N2S/c20-17-19(12-16-9-5-2-6-10-16)13-18(14-21-17)11-15-7-3-1-4-8-15;1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;8-4-2-7(11-3-12)5(9)1-6(4)10/h1-10H,11-14H2;3-12,17H,13-14H2,1-2H3;1-2H,10H2 |
InChI Key |
UQJANFKONDZAJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1N(CSC(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3.C1=C(C(=CC(=C1Cl)N=C=S)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















